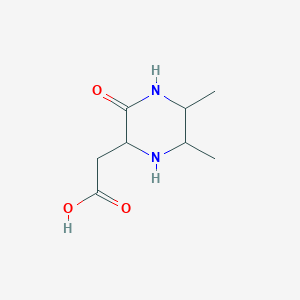
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid is a chemical compound with the molecular formula C8H14N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. One common method is the condensation reaction between 5,6-dimethylpiperazine-2,3-dione and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can result in various acylated or alkylated derivatives.
Scientific Research Applications
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. For example, it may inhibit enzymes involved in metabolic processes or interact with receptors in biological systems, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid: This compound has a similar structure but differs in the position of the methyl groups.
(3-Oxopiperazin-2-yl)acetic acid: Lacks the dimethyl substitution, making it less sterically hindered.
Uniqueness
(5,6-Dimethyl-3-oxopiperazin-2-YL)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other piperazine derivatives.
Properties
CAS No. |
405214-39-3 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(5,6-dimethyl-3-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C8H14N2O3/c1-4-5(2)10-8(13)6(9-4)3-7(11)12/h4-6,9H,3H2,1-2H3,(H,10,13)(H,11,12) |
InChI Key |
ZIYXWWWFQJHKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)C(N1)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
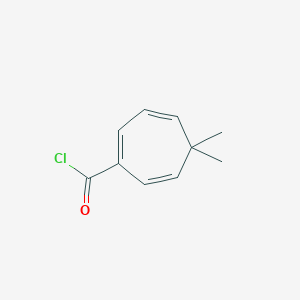
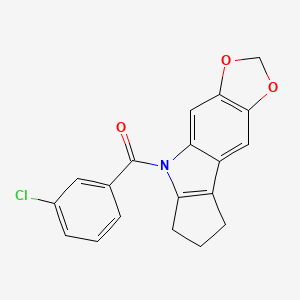

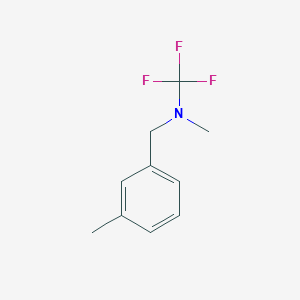
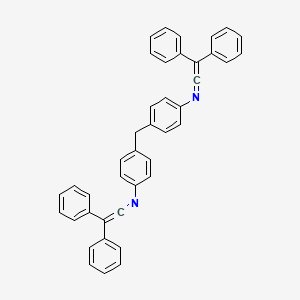
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
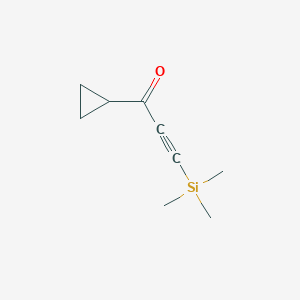

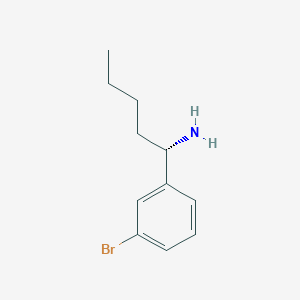
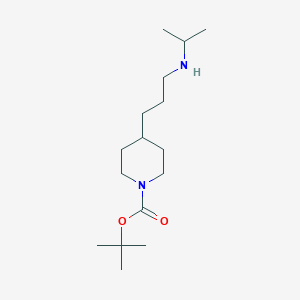

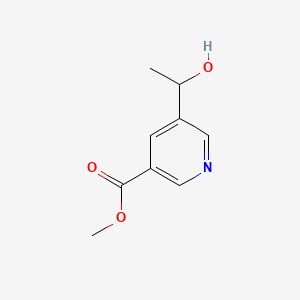
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
